molecular formula C8H15NO3 B1429252 Methyl 3-(methoxymethyl)pyrrolidine-3-carboxylate CAS No. 942189-77-7

Methyl 3-(methoxymethyl)pyrrolidine-3-carboxylate

Cat. No. B1429252
Key on ui cas rn: 942189-77-7
M. Wt: 173.21 g/mol
InChI Key: CDHPYWUCTLWZFU-UHFFFAOYSA-N
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Patent
US08546404B2

Procedure details

A mixture of 1-benzyl-3-methoxymethyl-pyrrolidine-3-carboxylic acid methyl ester (373 mg, 1.42 mmol), ammonium formate (358 mg, 5.68 mmol), 10% Pd/C (100 mg) and methanol (6 ml) was refluxed overnight. The mixture was filtered through Celite, washed with ethyl acetate. The combined filtrate was concentrated and the residue was taken into ethyl acetate, washed with small amount of water. Aqueous layer was isolated, extracted with dichloromethane three times. The dichloromethane extracts were combined with previous ethyl acetate extracts and dried over MgSO4. Evaporation of solvents provided the title compound as oil (140 mg, 57%).
Quantity
373 mg
Type
reactant
Reaction Step One
Quantity
358 mg
Type
reactant
Reaction Step One
Name
Quantity
100 mg
Type
catalyst
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Yield
57%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1([CH2:17][O:18][CH3:19])[CH2:9][CH2:8][N:7](CC2C=CC=CC=2)[CH2:6]1)=[O:4].C([O-])=O.[NH4+]>[Pd].CO>[CH3:1][O:2][C:3]([C:5]1([CH2:17][O:18][CH3:19])[CH2:9][CH2:8][NH:7][CH2:6]1)=[O:4] |f:1.2|

Inputs

Step One
Name
Quantity
373 mg
Type
reactant
Smiles
COC(=O)C1(CN(CC1)CC1=CC=CC=C1)COC
Name
Quantity
358 mg
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
100 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
6 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite
WASH
Type
WASH
Details
washed with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrate was concentrated
WASH
Type
WASH
Details
washed with small amount of water
CUSTOM
Type
CUSTOM
Details
Aqueous layer was isolated
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
Evaporation of solvents

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1(CNCC1)COC
Measurements
Type Value Analysis
AMOUNT: MASS 140 mg
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 56.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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